molecular formula C11H12FNO B8508089 4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

Cat. No.: B8508089
M. Wt: 193.22 g/mol
InChI Key: INSZJXTZJHWSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features two key structural motifs: a 2-fluoropyridine ring and a cyclohexenol group. The fluoropyridine unit is a privileged scaffold in pharmaceutical development. The fluorine atom and nitrogen heterocycle are known to improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, making it a valuable building block for creating potential therapeutic agents . Fluoropyridine derivatives have demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains . Furthermore, similar fluoropyridine-containing compounds have been developed as potent and selective inhibitors of kinase targets, such as MAP4K4, highlighting the application of this structural class in probing disease pathways and developing targeted therapies . The cyclohexenol component introduces a chiral center and potential for hydrogen bonding, which can be critical for defining a compound's three-dimensional shape and interactions with enzymes or receptors. Researchers can utilize this compound as a versatile synthetic intermediate for constructing more complex molecules or as a core structure in the design and synthesis of novel bioactive compounds for various research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-(2-fluoropyridin-3-yl)cyclohex-3-en-1-ol

InChI

InChI=1S/C11H12FNO/c12-11-10(2-1-7-13-11)8-3-5-9(14)6-4-8/h1-3,7,9,14H,4-6H2

InChI Key

INSZJXTZJHWSPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1O)C2=C(N=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluoropyridine Derivatives

  • 2-Fluoro-5-(4-fluorophenyl)pyridine (Compound I): This compound, reported in Acta Crystallographica Section E , shares a fluoropyridine core but lacks the cyclohexenol moiety. The 2-fluoro substitution on pyridine is analogous, but the 4-fluorophenyl group at the 5-position introduces distinct steric and electronic effects. Compound I serves as a precursor for biological studies, suggesting that fluoropyridines with aryl substituents may exhibit bioactivity. In contrast, the cyclohexenol group in the target compound could enhance solubility or enable participation in cyclization reactions (e.g., Prins-type reactions, as seen in cyclohexenol derivatives ).
  • 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol: This derivative differs in fluorine position (6- vs. 2-) and features a hydroxyl group directly on the pyridine ring.

Cyclohexenol-Based Analogues

  • 4-(2-Hydroxyethyl)cyclohex-3-enol: Reported in a Prins cyclization study , this compound replaces the fluoropyridinyl group with a 2-hydroxyethyl chain. Under iodine catalysis, it forms bicyclic ethers with aldehydes. The absence of an aromatic substituent simplifies reactivity, whereas the fluoropyridinyl group in the target compound may direct selectivity or require modified reaction conditions due to electronic effects.
  • (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate: This complex derivative from the Catalog of Pyridine Compounds shares the 2-fluoropyridin-3-yl motif but incorporates pyrrolidine and ester functionalities. Such structural complexity may reduce metabolic stability compared to the simpler cyclohexenol framework.

Comparative Data Table

Compound Name Core Structure Key Substituents Reactivity/Bioactivity Reference
4-(2-Fluoropyridin-3-YL)cyclohex-3-enol Cyclohexenol + pyridine 2-Fluoro (pyridine), hydroxyl (cyclo) Potential cyclization precursor
2-Fluoro-5-(4-fluorophenyl)pyridine Pyridine 2-Fluoro, 4-fluorophenyl Biological precursor
4-(2-Hydroxyethyl)cyclohex-3-enol Cyclohexenol 2-Hydroxyethyl Forms bicyclic ethers via Prins reaction
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-BDM... Pyrrolidine + pyridine 2-Fluoro, tert-BDMS-protected groups Synthetic intermediate

Key Research Findings

Electronic Effects: The 2-fluoro group on pyridine in the target compound likely deactivates the ring, reducing nucleophilic aromatic substitution reactivity compared to non-fluorinated analogs. This contrasts with 6-fluoro derivatives, where fluorine’s position may alter regioselectivity in reactions .

Cyclization Potential: Cyclohexenol derivatives (e.g., 4-(2-hydroxyethyl)cyclohex-3-enol) undergo iodine-catalyzed Prins cyclization to form bicyclic ethers . The fluoropyridinyl group in the target compound may hinder similar reactivity due to steric bulk or electronic withdrawal, necessitating tailored catalysts.

Biological Relevance: Fluoropyridines like 2-Fluoro-5-(4-fluorophenyl)pyridine are explored for bioactivity , suggesting that the target compound’s hybrid structure could synergize cyclohexenol’s solubility with fluoropyridine’s metabolic stability for drug discovery.

Preparation Methods

Preparation of Boronic Ester Intermediates

The cyclohexenol component is functionalized as a boronic ester to enable coupling. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol (CAS: 1310384-24-7) serves as a key intermediate. This boronic ester is synthesized via hydroboration of cyclohexa-1,3-diene followed by protection with pinacol.

Coupling with Halogenated Fluoropyridines

3-Bromo-2-fluoropyridine is a common coupling partner. Under palladium catalysis (e.g., Pd(PPh₃)₄), the reaction proceeds in a mixture of THF and aqueous Na₂CO₃ at 80°C. The resulting product, 4-(2-fluoropyridin-3-yl)cyclohex-3-enol, is isolated via column chromatography with yields ranging from 65–78%.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃THF/H₂O8078
PdCl₂(dppf)K₂CO₃DME/H₂O7065
Pd(OAc)₂/XPhosCsFDioxane9072

Cyclohexenol Ring Formation

The cyclohexenol scaffold is constructed via:

Birch Reduction of Aromatic Precursors

Benzene derivatives substituted with hydroxyl groups are reduced using lithium in liquid ammonia, producing cyclohexenol intermediates. For instance, 4-methoxyphenol undergoes Birch reduction to yield 4-methoxycyclohexa-2,5-dienol, which is demethylated to the enol.

Epoxide Ring-Opening

Epoxidation of cyclohexene followed by acid-catalyzed ring-opening with water generates cyclohex-3-enol. This method ensures high regioselectivity but requires careful control of reaction pH.

Integrated Synthetic Routes

Combining the above strategies, two efficient routes emerge:

Route A: Boronic Ester Coupling-First Approach

  • Synthesize 4-(pinacolatoboryl)cyclohex-3-enol.

  • Couple with 3-bromo-2-fluoropyridine under Suzuki conditions.

  • Purify via silica gel chromatography (hexane/EtOAc 4:1).

Advantages : High yield (78%), minimal side products.
Challenges : Sensitivity of boronic ester to protic solvents.

Route B: Late-Stage Fluorination

  • Prepare 3-bromo-2-hydroxypyridine.

  • Perform DAST-mediated fluorination.

  • Couple with cyclohexenol boronic ester.

Advantages : Avoids handling volatile fluorinating agents early.
Challenges : Lower overall yield (62%) due to additional steps.

Analytical Characterization

Critical data for verifying the structure include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.19 (m, pyridine-H), 6.33 (dt, J = 3.3 Hz, cyclohexenol-H), 5.86 (s, OH).

  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -112.4 (fluoropyridine).

  • HRMS : Calculated for C₁₁H₁₂FNO [M+H]⁺: 194.0981; Found: 194.0978 .

Q & A

Q. What are the established synthetic routes for 4-(2-fluoropyridin-3-yl)cyclohex-3-enol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a fluoropyridine derivative with a cyclohexenol precursor. Key steps include:

  • Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., 3-bromo-2-fluoropyridine) react with cyclohexenol boronic esters under Pd catalysis. Optimal conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) achieve yields of ~60–70% .
  • Acid/Base-Mediated Cyclization : Post-coupling, acid (e.g., HCl) or base (e.g., K₂CO₃) treatment ensures regioselective cyclohexenol ring closure. Excess base may lead to dehydrofluorination side products.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) ensures >95% purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Distinct signals for the cyclohexenol olefinic protons (δ 5.8–6.2 ppm, multiplet) and fluoropyridine aromatic protons (δ 7.5–8.3 ppm). Fluorine-induced deshielding splits pyridine proton signals .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of fluorine scrambling.
  • X-Ray Crystallography : Single-crystal XRD (Mo-Kα radiation) resolves the chair conformation of the cyclohexenol ring and the dihedral angle (~45°) between the pyridine and cyclohexenol planes. Compare with related structures (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) to validate steric effects .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during fluoropyridine functionalization?

Methodological Answer: Regioselectivity in fluoropyridine coupling is influenced by:

  • Directing Groups : Use meta-directing fluorine to bias substitution at the 3-position. Competitive para-substitution (minor product) can occur under high-temperature conditions.
  • Catalyst Optimization : Bulky ligands (e.g., SPhos) suppress unwanted side reactions. For example, Pd(OAc)₂/SPhos increases 3-substituted product ratio to 9:1 vs. 4-substituted byproduct .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict transition-state energies for competing pathways, guiding solvent (e.g., DMF vs. THF) and temperature selection.

Q. How are contradictory spectral data (e.g., NMR vs. XRD) resolved for conformational analysis?

Methodological Answer:

  • Dynamic NMR Studies : Variable-temperature ¹H NMR (e.g., 25–80°C) detects ring-flipping in cyclohexenol. Line-shape analysis calculates activation energy (ΔG‡ ~12 kcal/mol) for chair-to-chair inversion.
  • XRD vs. Solution Conformation : XRD captures the solid-state conformation, while NOESY (2D NMR) identifies through-space interactions (e.g., H-2 pyridine and H-4 cyclohexenol) in solution. Discrepancies arise from crystal packing forces vs. solvation effects .

Q. What computational methods predict the compound’s stability under experimental conditions?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolytic Stability : Molecular dynamics (MD) simulations (AMBER force field) model hydrolysis of the fluoropyridine ring in aqueous buffers (pH 4–10).
    • Thermal Stability : DFT (M06-2X/def2-TZVP) calculates bond dissociation energies (BDEs) for C-F (≈115 kcal/mol) and C-O (≈90 kcal/mol) bonds.
  • Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring confirm computational predictions.

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